molecular formula C25H24N4O2 B11567428 N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide

Cat. No.: B11567428
M. Wt: 412.5 g/mol
InChI Key: GPMHWPPNCKFZNZ-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrazino[1,2-a]benzimidazole core linked to a phenoxyacetamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazino[1,2-a]benzimidazole ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the tetrahydropyrazino[1,2-a]benzimidazole intermediate.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide has been explored for various scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its phenoxyacetamide group, in particular, may confer distinct bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide

InChI

InChI=1S/C25H24N4O2/c30-25(18-31-21-9-5-2-6-10-21)26-20-11-12-23-22(15-20)27-24-17-28(13-14-29(23)24)16-19-7-3-1-4-8-19/h1-12,15H,13-14,16-18H2,(H,26,30)

InChI Key

GPMHWPPNCKFZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)COC4=CC=CC=C4)CN1CC5=CC=CC=C5

Origin of Product

United States

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